![molecular formula C11H14N2OS B1486642 2-(Diethylamino)benzo[d]thiazol-6-ol CAS No. 75105-05-4](/img/structure/B1486642.png)

2-(Diethylamino)benzo[d]thiazol-6-ol

Overview

Description

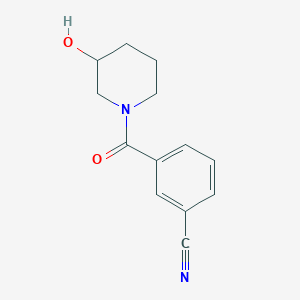

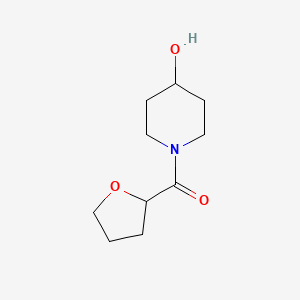

2-(Diethylamino)benzo[d]thiazol-6-ol is a heterocyclic compound that contains both a benzene ring and a thiazole ring. It has a molecular weight of 222.31 . The compound is solid in its physical form . It is often used in various scientific experiments for its unique properties and potential applications in different research fields.

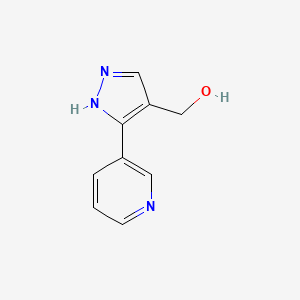

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14N2OS/c1-3-13(4-2)11-12-9-6-5-8(14)7-10(9)15-11/h5-7,14H,3-4H2,1-2H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 222.31 . The InChI code provides information about its molecular structure .Scientific Research Applications

Cytotoxic Evaluation and EGFR Inhibition

A series of benzo[d]thiazole-2-carboxamide derivatives, including ones structurally related to 2-(Diethylamino)benzo[d]thiazol-6-ol, have been synthesized and evaluated for cytotoxicity against cancer cell lines with high expression of epidermal growth factor receptor (EGFR). These compounds showed moderate to excellent potency, suggesting potential as EGFR inhibitors with selectivity towards cancer cells over normal cells (Zhang et al., 2017).

Fluorescent Sensing for Metal Ions

Derivatives of benzimidazole and benzothiazole, including compounds structurally related to this compound, have been developed as fluorescent sensors for metal ions such as Al3+ and Zn2+. These compounds demonstrated large Stokes shifts and high sensitivity and selectivity for detecting Al3+ and Zn2+, showcasing their utility in metal ion sensing (Suman et al., 2019).

Dye-Sensitized Solar Cells

In the field of renewable energy, specifically dye-sensitized solar cells (DSSCs), novel coumarin sensitizers incorporating 2-(thiophen-2-yl)thiazole as a π-bridge have been synthesized. These structures, related to this compound, showed improved light-harvesting capabilities and photovoltaic performance, indicating their effectiveness as sensitizers in DSSCs (Han et al., 2015).

Drug Discovery and Synthesis

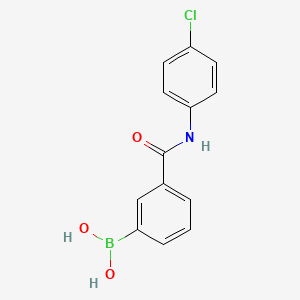

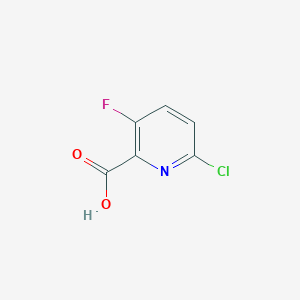

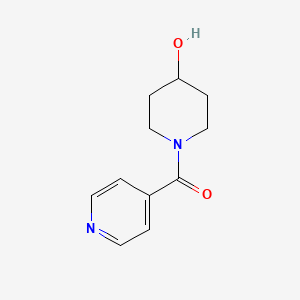

Compounds featuring the benzo[d]thiazole core, including this compound and its derivatives, have been explored for their potential in drug discovery. An efficient synthesis route for hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives as new building blocks has been described, offering opportunities for the development of novel therapeutic agents (Durcik et al., 2020).

Mechanism of Action

- While specific primary targets for this compound are not widely documented, it exhibits various biological activities, including antimicrobial, antioxidant, and anticancer properties .

Target of Action

- (also known as 2-aminobenzo[d]thiazol-6-ol ) is a heterocyclic organic compound with the following structure: .

Pharmacokinetics (ADME Properties)

- The compound is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . Its distribution within the body remains unexplored. Metabolic pathways and enzymes involved are unknown. The compound’s excretion routes have not been well-characterized.

properties

IUPAC Name |

2-(diethylamino)-1,3-benzothiazol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2OS/c1-3-13(4-2)11-12-9-6-5-8(14)7-10(9)15-11/h5-7,14H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMYKVNAXSVUEBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC2=C(S1)C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

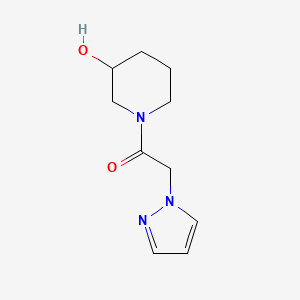

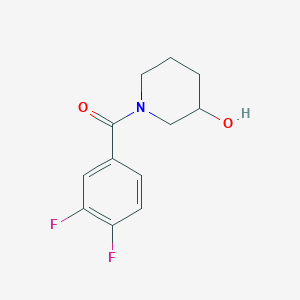

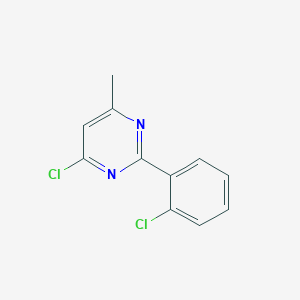

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-aminopiperidin-1-yl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B1486576.png)